2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound that features a fluorophenoxy group, a pyrrolidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated acetamide under basic conditions to form the 2-fluorophenoxyacetamide intermediate.
Introduction of the Pyrrolidinyl Group: The next step involves the coupling of the intermediate with 4-(pyrrolidin-1-yl)but-2-yne using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the pyrrolidinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- 2-(2-bromophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- 2-(2-methylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
Biological Activity
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H19FNO2, with a molecular weight of approximately 281.33 g/mol. Its structure features a fluorophenoxy group attached to a pyrrolidine moiety, which is linked to a but-2-yn-1-yl acetamide group, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Bruton's Tyrosine Kinase (BTK) Inhibition : The compound has been identified as a potential inhibitor of BTK, an important target in the treatment of various hematological malignancies. Inhibition of BTK leads to modulation of B-cell receptor signaling pathways, which are crucial for the survival and proliferation of B-cells .
- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting signaling pathways associated with pro-inflammatory cytokines. This could be beneficial in treating autoimmune diseases where inflammation plays a key role .
- Neuroprotective Effects : Preliminary research indicates that the compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | IC50 Value | Cell Type/Model | Notes |
---|---|---|---|---|
Study 1 | BTK Inhibition | 50 nM | Ramos B-cell line | Significant reduction in cell viability observed at high concentrations. |
Study 2 | Anti-inflammatory | 30 µM | RAW264.7 macrophages | Decreased TNF-alpha production in response to LPS stimulation. |
Study 3 | Neuroprotection | Not specified | SH-SY5Y neuronal cells | Reduced oxidative stress markers in treated cells compared to controls. |
Case Study 1: BTK Inhibition in Cancer Therapy
A study focused on the efficacy of this compound as a BTK inhibitor demonstrated promising results in vitro. The compound exhibited potent inhibition of BTK activity, leading to decreased proliferation of malignant B-cells. This suggests its potential as a therapeutic agent for treating B-cell malignancies.
Case Study 2: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory properties of this compound using a murine model of inflammation induced by lipopolysaccharides (LPS). Results indicated that treatment with the compound significantly reduced levels of inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
Case Study 3: Neuroprotective Properties
In neuropharmacology research, the compound was tested for its protective effects against neurotoxicity induced by oxidative stress. The results indicated that it effectively reduced cell death and preserved neuronal function, highlighting its potential for treating neurodegenerative conditions.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-14-7-1-2-8-15(14)21-13-16(20)18-9-3-4-10-19-11-5-6-12-19/h1-2,7-8H,5-6,9-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETAZJRKHQJYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.